molecular formula C20H20ClN5O2 B14957066 trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B14957066
M. Wt: 397.9 g/mol
InChI Key: LSPXWWDTSDLTNT-UHFFFAOYSA-N
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Description

trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a complex organic compound that features a pyridine ring, a benzotriazinone moiety, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide likely involves multiple steps, including the formation of the pyridine ring, the benzotriazinone moiety, and the cyclohexanecarboxamide group. Typical synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Formation of the Benzotriazinone Moiety: This may involve the cyclization of appropriate precursors under specific conditions.

    Formation of the Cyclohexanecarboxamide Group: This can be synthesized through the reaction of cyclohexanecarboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring and benzotriazinone moiety may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target specific functional groups within the compound.

    Substitution: The chlorine atom on the pyridine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications, such as a drug candidate for treating specific diseases.

Industry

In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide will depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridine derivatives, benzotriazinone derivatives, and cyclohexanecarboxamide derivatives.

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H20ClN5O2/c21-18-17(6-3-11-22-18)23-19(27)14-9-7-13(8-10-14)12-26-20(28)15-4-1-2-5-16(15)24-25-26/h1-6,11,13-14H,7-10,12H2,(H,23,27)

InChI Key

LSPXWWDTSDLTNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

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